Cas no 2172560-91-5 (1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane)

1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane 化学的及び物理的性質
名前と識別子
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- 1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane
- 2172560-91-5
- EN300-1615886
-
- インチ: 1S/C11H20BrNO2/c1-4-10(2,3)9-5-7-11(12,8-6-9)13(14)15/h9H,4-8H2,1-3H3
- InChIKey: KXXONOSCYXQKFU-UHFFFAOYSA-N
- SMILES: BrC1(CCC(CC1)C(C)(C)CC)[N+](=O)[O-]
計算された属性
- 精确分子量: 277.06774g/mol
- 同位素质量: 277.06774g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.8Ų
- XLogP3: 4.5
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1615886-1.0g |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 1g |
$728.0 | 2023-06-04 | ||
Enamine | EN300-1615886-0.05g |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 0.05g |
$612.0 | 2023-06-04 | ||
Enamine | EN300-1615886-0.1g |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 0.1g |
$640.0 | 2023-06-04 | ||
Enamine | EN300-1615886-100mg |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 100mg |
$640.0 | 2023-09-23 | ||
Enamine | EN300-1615886-1000mg |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 1000mg |
$728.0 | 2023-09-23 | ||
Enamine | EN300-1615886-500mg |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 500mg |
$699.0 | 2023-09-23 | ||
Enamine | EN300-1615886-2.5g |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 2.5g |
$1428.0 | 2023-06-04 | ||
Enamine | EN300-1615886-5.0g |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 5g |
$2110.0 | 2023-06-04 | ||
Enamine | EN300-1615886-10.0g |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 10g |
$3131.0 | 2023-06-04 | ||
Enamine | EN300-1615886-5000mg |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane |
2172560-91-5 | 5000mg |
$2110.0 | 2023-09-23 |
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane 関連文献
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
-
Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
-
Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexaneに関する追加情報
Introduction to 1-Bromo-4-(2-Methylbutan-2-Yl)-1-Nitrocyclohexane (CAS No. 2172560-91-5)
The compound 1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane (CAS No. 2172560-91-5) is a highly specialized organic molecule with a complex structure that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is characterized by its cyclohexane ring, which is substituted with a bromine atom, a nitro group, and a bulky 2-methylbutan-2-yl group. The combination of these substituents imparts unique chemical and physical properties to the molecule, making it a valuable compound for various applications.
The synthesis of 1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane involves a series of carefully designed organic reactions. Recent advancements in synthetic methodologies have enabled chemists to achieve higher yields and better purity levels in the production of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate key steps such as bromination and nitration, which are critical in constructing the desired molecular architecture.
One of the most notable features of this compound is its stereochemistry. The cyclohexane ring can adopt different conformations depending on the substituents' positions, which significantly influences its reactivity and biological activity. Studies have shown that the bulky 2-methylbutan-2-yl group induces steric hindrance, which can be exploited in designing molecules with specific pharmacokinetic profiles. This has led to its exploration as a potential intermediate in drug discovery programs targeting various therapeutic areas.
In terms of applications, 1-bromo-4-(2-methylbutan-2-yl)-1-nitrocyclohexane has been utilized as a versatile building block in organic synthesis. Its bromine atom serves as an excellent leaving group, enabling nucleophilic substitutions that can lead to the formation of diverse derivatives. Moreover, the nitro group can be reduced to an amino group under controlled conditions, further expanding the range of possible transformations.
Recent research has also highlighted the potential of this compound in materials science. For example, it has been investigated as a precursor for the synthesis of advanced polymers and nanoparticles with tailored properties. The combination of its bulky substituents and functional groups makes it an ideal candidate for designing materials with enhanced mechanical strength or selective catalytic activity.
From an environmental perspective, understanding the degradation pathways of 1-bromo-4-(2-methylbutan-2-Yl)-1-nitrocyclohexane is crucial for assessing its ecological impact. Studies have shown that under certain conditions, such as exposure to light or microbial activity, this compound undergoes hydrolysis or oxidation to form less complex products. These findings are essential for developing sustainable practices in its production and disposal.
In conclusion, 1-bromo-4-(2-methylbutan-2-Yl)-1-nitrocyclohexane (CAS No. 2172560915) stands out as a multifaceted compound with promising applications across various scientific disciplines. Its unique structure and reactivity continue to inspire innovative research directions, underscoring its importance in modern chemistry.
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